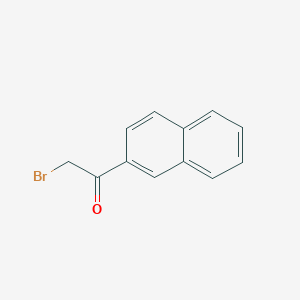

Bromomethyl 2-naphthyl ketone

Overview

Description

Bromomethyl 2-naphthyl ketone (BMNK) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 293.12 g/mol. BMNK has been used in a variety of scientific research studies, including studies on the mechanism of action of drugs, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Enzyme Inactivation Studies

Bromomethyl 2-naphthyl ketone (2-BNK) has been utilized in enzyme inactivation studies. Specifically, its reaction with α-chymotrypsin (ChT) at the active site was investigated, showing inactivation of the enzyme according to second-order kinetics. The research indicated that 2-BNK reacts with methionine-192 on ChT in a 1:1 stoichiometric ratio, and the existence of BNK-derived reporter groups at the enzyme active site was observed through induced circular dichroism bands and absorption spectral changes (Sakurai, Kageyama, Hayashi, & Inoue, 1992). Additionally, the mechanism of chymotrypsin inactivation by halo enol lactones, which include alpha-naphthyl-substituted bromo enol lactones, was further investigated to understand the enzyme-activated inactivation mechanism (Daniels & Katzenellenbogen, 1986).

Chemical Synthesis and Catalysis

2-BNK has been used in various chemical synthesis processes. For instance, in a copper-catalyzed reaction, it was involved in the formation of polyfunctional naphthyl aryl ethers in water (Su, Xie, Dong, Pan, Yin, & Zhou, 2022). Additionally, its application in water-mediated Diels-Alder reactions led to the synthesis of certain methanones, which were evaluated for their antimicrobial and antioxidant activities (Thirunarayanan, 2017).

Insect Antifeedant Studies

Research has also explored the use of 2-BNK derivatives as insect antifeedants. A study synthesized 6-substituted ω-bromo-2-naphthyl ketones through an environmentally friendly method, and these compounds were evaluated for their effectiveness against insect larvae (Thirunarayanan, 2014).

Material Science Applications

In material science, bromomethyl poly (aryl ether ether ketone), derived from this compound, has been investigated for its potential in functionalizing poly (aryl ether ether ketone) (PEEK). The bromination process was examined, and various functional groups were introduced through modification reactions (Wang & Roovers, 1994).

Safety and Hazards

Bromomethyl 2-naphthyl ketone is classified as a skin corrosive (Category 1B), eye irritant (Category 2A), and specific target organ toxicant (single exposure, Category 3, Respiratory system) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dusts or mists, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that this compound is used for derivatization of certain substances, suggesting that it may interact with a variety of molecular targets .

Mode of Action

2-Bromo-2’-acetonaphthone is used as a derivatization reagent in biochemical assays. It reacts with certain substances to form derivatives that can be detected and quantified

Biochemical Pathways

It has been used to convert tetra-acids extracted from calcium naphthenate deposits into 2-naphthacyl derivatives

Pharmacokinetics

Its use as a derivatization reagent suggests that it may have the ability to interact with and modify a variety of different molecules, potentially influencing their bioavailability .

Result of Action

Its use in derivatizing certain substances suggests that it may alter the chemical structure of these molecules, potentially affecting their function and behavior within cells .

Biochemical Analysis

Biochemical Properties

2-Bromo-2’-acetonaphthone plays a significant role in biochemical reactions. It has been used as a derivatization reagent for the determination of fatty acids extracted from Botryococcus braunii by HPLC It interacts with these fatty acids to form derivatives that can be easily detected and quantified

Molecular Mechanism

It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may have different properties and interactions compared to the original compounds, potentially leading to changes in enzyme activity, gene expression, and other molecular processes

Metabolic Pathways

It is known to interact with certain biochemical compounds, such as fatty acids, to form derivatives These derivatives may be involved in various metabolic pathways

properties

IUPAC Name |

2-bromo-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHHGDUANVQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210199 | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613-54-7 | |

| Record name | 2-(Bromoacetyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2'-acetonaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

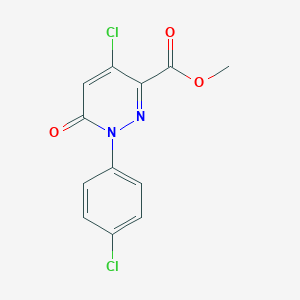

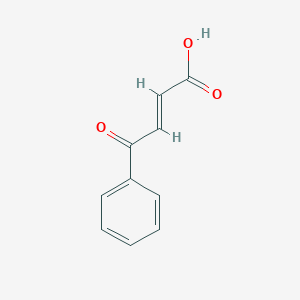

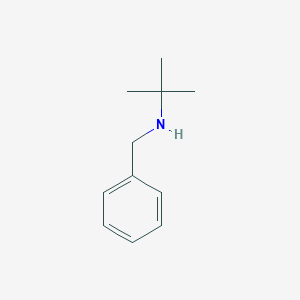

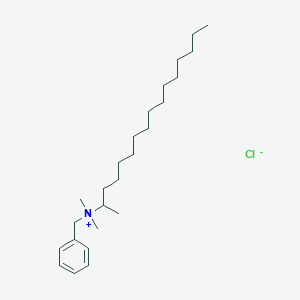

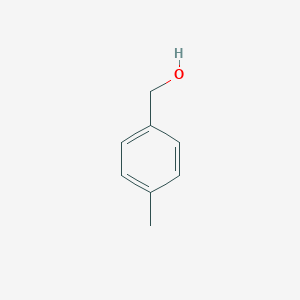

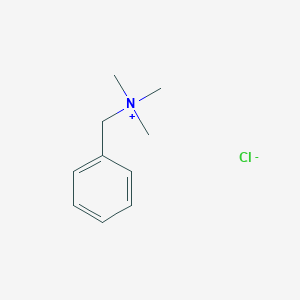

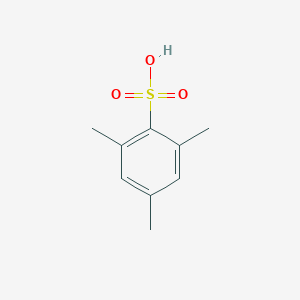

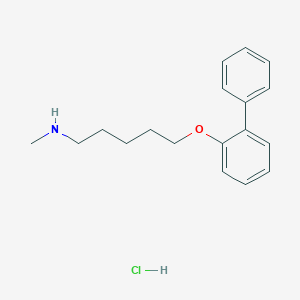

Feasible Synthetic Routes

Q & A

A: 2-(Bromoacetyl)naphthalene acts as an alkylating agent, specifically targeting the methionine-192 residue located within the active site of α-chymotrypsin. This alkylation reaction occurs with a 1:1 stoichiometry and leads to the inactivation of the enzyme. [] This interaction has been studied by analyzing spectral changes upon enzyme modification and denaturation.

A: While specific spectroscopic data for 2-(bromoacetyl)naphthalene itself isn't detailed in the provided abstracts, studies utilizing this compound have employed various spectroscopic techniques for characterization. For instance, researchers have investigated the pH-dependent absorption spectra of 2-(bromoacetyl)naphthalene-modified α-chymotrypsin, comparing it to the model compound dimethyl(2-naphthoylmethyl)sulfonium bromide to understand the behavior of the attached naphthyl group within the enzyme's active site. [] Additionally, in the synthesis of 2-arylmorpholine hydrochloride derivatives, techniques like 1H NMR, 1H-1H COSY, IR, and MS were employed to confirm the structures of the synthesized compounds, which involved 2-(bromoacetyl)naphthalene as a starting material. []

A: Interestingly, the reaction rate between 2-(bromoacetyl)naphthalene and isopropylamine doesn't correlate with the solvent's dielectric constant. Instead, the reaction rate directly relates to the thermodynamic activity of the 2-(bromoacetyl)naphthalene reactant in that particular solvent. [] This observation suggests that solvent effects on this reaction are primarily governed by reactant activity rather than the solvent's polarity.

A: Yes, 2-(bromoacetyl)naphthalene has shown promise as a derivatizing agent in analytical techniques like HPLC. It can react with compounds like valproic acid [] and free fatty acids [] to form detectable derivatives. For instance, in analyzing free fatty acids in cocamidopropyl betaine, 2-(bromoacetyl)naphthalene, in conjunction with a crown ether catalyst, converts the fatty acids into their corresponding naphthacyl esters. These esters are then separated and quantified using HPLC. [] This derivatization approach enhances the sensitivity and detectability of the target compounds in complex mixtures.

A: While the provided abstracts mainly focus on α-chymotrypsin, there's evidence suggesting broader applications of 2-(bromoacetyl)naphthalene in protein studies. One example is its use in modifying a specific mutant of the peroxiredoxin enzyme from the organism Aeropyrum pernix K1. [] While details are limited in the abstract, this highlights the potential of 2-(bromoacetyl)naphthalene as a tool for investigating structure-function relationships in various proteins.

A: The reactions of 2-(bromoacetyl)naphthalene with dppm (bis(diphenylphosphino)methane) highlight its ability to participate in reactions yielding phosphonium salts and subsequently, phosphorus ylides. These reactions showcase the reactivity of the bromine atom in 2-(bromoacetyl)naphthalene towards nucleophilic substitution, allowing for the incorporation of the naphthyl moiety into more complex structures. [] Furthermore, the resulting ylides can act as ligands, forming complexes with metal ions like mercury(II), demonstrating the versatility of 2-(bromoacetyl)naphthalene as a building block in coordination chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.